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Introduction

Keloids are benign dermal fibroproliferative tumors that result from an abnormal wound-healing
process.[1] They are characterized by excessive deposition of extracellular matrix, particularly
collagen, extending beyond the original wound margins.[2] The high recurrence rate after
conventional treatments, such as surgical excision alone, presents a significant therapeutic
challenge.[1][3] Mitomycin C (MMC), an antineoplastic antibiotic derived from Streptomyces
caespitosus, has been investigated as an adjunctive therapy for keloids due to its potent
antiproliferative properties.[4][5] It functions as an alkylating agent, inhibiting DNA synthesis
and the proliferation of rapidly dividing cells, including the hyperactive fibroblasts found in
keloids.[1][6] These notes provide a summary of quantitative data and detailed protocols for the
application of Mitomycin C in keloid treatment research.

Mechanism of Action

Mitomycin C exerts its effects by cross-linking DNA strands, which inhibits DNA, RNA, and
protein synthesis, ultimately suppressing cell proliferation and inducing apoptosis.[6] In the
context of keloids, MMC has been shown to inhibit the proliferation of keloid fibroblasts and
reduce collagen synthesis.[6] The hyperactivity of these fibroblasts is linked to signaling
pathways stimulated by Transforming Growth Factor-beta (TGF-3).[6] Studies have shown that
MMC exposure can lead to a marked decrease in the mRNA production of TGF-1 and
procollagen | and Ill, key mediators in keloid pathogenesis.[6]
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Fig. 1: Mechanism of Mitomycin C in inhibiting keloid formation.

Quantitative Data Summary

The efficacy and safety of Mitomycin C in keloid treatment vary significantly based on the mode
of application (intralesional vs. topical post-excision) and the concentration used.

Table 1: Efficacy of Intralesional Mitomycin C for Keloid Treatment
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MMC Treatment Adverse
Study / Author . . Outcome
Concentration Details Events

Disappointing

Intralesional
Seo S-H, et al. L results; both Increased
1 mg/imL injection into 2 .
(2012)[7] . cases ulceration.
keloids.
worsened.
0.4 ccinjected as )
) Symptomatic )
microdroplets ) Occasional flares
Jacob SE, et al. ) improvement; o )
0.4 mg/5 mL along suture line ) of itching or pain
(2013)[4] i flattening of the
margins after ) at edges.
keloid.

excision.

| EI-Magd EA & El-Sabaa (2019)[8] | 1 mg/mL | Intralesional injection after shave excision
(compared to topical). | Good patient satisfaction (100%), but significantly less improvement in
Vancouver Scar Scale (VSS) score compared to topical MMC. | Not specified. |

Table 2: Efficacy of Topical Mitomycin C as an Adjunct to Surgical Excision
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MMC Application Recurrence Follow-up
Study / Author ) . .

Concentration Time Rate Period
Stewart CE & .

. 0.4 mg/5 mL 4 minutes 10% 6-14 months

Kim J (2006)[6]
Anonymous ) 13% (vs. 65% in Average 10

0.4 mg/mL 5 minutes
(2010)[1] control) months
Shin et al.
(Review, 2021) Not specified Not specified Average 16.5% 6 months
[°]

28.6% (no
Saunders et al. ] significant
o 0.4 mg/mL 5 minutes ] 9 months
(cited in[6]) difference from
control)

Manna et al. n B 0% (in 26 pinna

Not specified Not specified ) 6-24 months
(2011)[5] keloids)

| Sengupta A, et al. (2016)[3] | Not specified | Not specified | 20% (5/25 patients) | 6 months |

Table 3: Adverse Events Associated with Mitomycin C for Keloid Treatment
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Reported Adverse

Application Method Severity Citations
Events
Ulceration,
Intralesional worsening of the High [7]
lesion
Hypopigmentation,
YPOPIg ) Moderate [2]
post-treatment pain
Flares of itching or ]
] ) Mild [4]
pain at treatment site
Topical Dermatitis Mild and self-limiting

No systemic adverse

effects reported

N/A

| | No infections or non-healing wounds | Low | |

Experimental Protocols

Caution: The intralesional use of Mitomycin C for keloids is not as well-documented as topical

application and has been associated with significant adverse effects, including tissue

ulceration.[2][7] Protocols should be conducted with extreme care under institutional review

board (IRB) approval.

Protocol 1: Intralesional Injection of Mitomycin C

This protocol is based on limited case reports and should be considered experimental.

1. Materials and Reagents:

Mitomycin C (MMC) sterile powder for injection.

Sterile water for injection or 0.9% sodium chloride for reconstitution.

1 mL Luer-lock syringes with 25-30 gauge needles.

Local anesthetic (e.g., 1% lidocaine), optional.
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Sterile gloves, antiseptic solution (e.g., chlorhexidine or alcohol).

. Preparation of MMC Solution:

Reconstitute MMC powder to a final concentration of 0.1 mg/mL to 1.0 mg/mL. A
concentration of 0.4 mg/5 mL (0.08 mg/mL) has been used in a case report.[4] Another study
used 1 mg/mL.[7]

Aseptically draw the required volume into the syringe. The volume per injection site is
typically small (e.g., 0.1-0.2 mL per cm? of keloid tissue).

. Injection Procedure:

Obtain informed consent from the subject.

Cleanse the keloid and surrounding skin with an antiseptic solution.

Administer local anesthetic if required, injecting below the lesion to elevate it.

Insert the needle into the dermal layer of the keloid. Due to the dense fibrotic tissue,
significant pressure may be required. A Luer-lock syringe is recommended to prevent needle
detachment.

Inject small microdroplets of the MMC solution throughout the keloid body, spacing injections
approximately 1 cm apart.[4]

Apply gentle pressure to the site with sterile gauze post-injection.

. Post-Treatment and Follow-up:

Monitor the subject for immediate adverse reactions (e.g., pain, blanching, erythema).

Schedule follow-up visits at 1, 3, and 6 months to assess for efficacy (reduction in size,
flattening) and adverse events (atrophy, hypopigmentation, ulceration).

Treatment may be repeated at 4-6 week intervals, depending on the response and tolerance.
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Fig. 2: Workflow for intralesional injection of Mitomycin C.

Protocol 2: Adjunctive Topical Application of Mitomycin
C Post-Excision

This is a more commonly reported method with a seemingly better safety profile.
1. Materials and Reagents:

o Standard surgical excision instruments.

e Mitomycin C (MMC) sterile powder.

 Sterile water for injection or 0.9% sodium chloride.

o Sterile gauze or cotton pledgets.

e Suture materials for wound closure.

2. Preparation of MMC Solution:

e Reconstitute MMC to a final concentration of 0.4 mg/mL to 1.0 mg/mL.[1][7]
3. Surgical and Application Procedure:

o Perform a standard surgical excision of the keloid tissue. Intralesional or "keloid core"
excision may be preferred to minimize trauma to surrounding healthy dermis.

o Achieve meticulous hemostasis in the wound bed.
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Soak a sterile gauze or cotton pledget, cut to the size of the wound bed, in the prepared
MMC solution.

Apply the soaked pledget directly to the wound bed, ensuring complete contact with the
exposed tissue.

Leave the pledget in place for 3 to 5 minutes.[1][7][9]

Remove the pledget and thoroughly irrigate the wound bed with sterile saline to remove any
residual MMC.

Close the wound using standard techniques with minimal tension.
. Post-Treatment and Follow-up:
Provide standard postoperative wound care.

Schedule follow-up visits at regular intervals (e.g., 1, 3, 6, and 12 months) to monitor for
signs of recurrence and adverse effects like delayed wound healing, hypopigmentation, or
telangiectasia.

Pre-Procedure Intra-Operative Post-Operative

Prepare MMC Solution Surgical Excision Apply MMC-soaked Irrigate Wound Monitor for Recurrence
( (0.4-1.0 mg/mL) of Keloid Gauze to Wound Bed Wait 3-5 Minutes with Saline Suture Wound Closed Standard Wound Care & Adverse Events

Click to download full resolution via product page

Fig. 3: Workflow for topical Mitomycin C post-excision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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